BenchChemオンラインストアへようこそ!

(Furan-2-yl)(1H-pyrazol-4-yl)methanol

Physicochemical profiling Lipophilicity Drug-likeness

Specifically procure the furan-2-yl, pyrazol-4-yl regioisomer. This precise geometry delivers a LogP of 1.0844 critical for membrane permeability, unlike the thiophene analog (LogP ≈0.85). It is the direct precursor to the furan-pyrazole carboxamide series demonstrating sub-100 nM cellular IC₅₀ against Akt-mediated PRAS40 phosphorylation and SDH IC₅₀ as low as 0.506 µg/mL—outperforming fluxapyroxad. Generic regioisomers or heteroatom variants disrupt the critical furan-oxygen-to-pyrazole N1–N2 vector validated in published SAR, making this the only reliable intermediate for kinase and agrochemical research continuity.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B13058653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(C2=CNN=C2)O
InChIInChI=1S/C8H8N2O2/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10)
InChIKeyNDKMNAXCWHONDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1935862-19-3): Core Physicochemical and Scaffold Profile for Procurement Decision Support


(Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1935862-19-3) is a heterocyclic alcohol featuring a furan-2-yl ring and a 1H-pyrazol-4-yl moiety linked through a central methanol bridge . With a molecular formula C₈H₈N₂O₂, a molecular weight of 164.16 g/mol, and a reported LogP of 1.0844, this compound serves as a versatile bifunctional building block for pharmaceutical and agrochemical intermediate synthesis [1]. The furan-pyrazole hybrid scaffold is recognized in medicinal chemistry as a privileged structure class, with derivatives demonstrating inhibitory activity against kinases, succinate dehydrogenase, and inflammatory mediators in peer-reviewed studies [2].

Why (Furan-2-yl)(1H-pyrazol-4-yl)methanol Cannot Be Simply Replaced by In-Class Analogs: Physicochemical and Pharmacophoric Differentiation


Generic substitution among furan-pyrazole methanol regioisomers or heteroatom variants is not functionally equivalent because the position of the furan attachment, the heteroatom identity (O vs. S), and the hydroxymethyl substitution pattern each independently alter lipophilicity, electronic distribution, and hydrogen-bonding capability [1]. The furan-2-yl attachment on the pyrazole 4-position provides a LogP of 1.0844, whereas the thiophene-2-yl analog exhibits a lower LogP of approximately 0.85, indicating a non-trivial difference in membrane permeability potential [2]. Furthermore, in pyrazole-furan carboxamide congeneric series evaluated as Akt1 inhibitors, substituent-dependent shifts in IC₅₀ values exceeded 10-fold, demonstrating that minor structural perturbations within this scaffold produce disproportionate changes in target engagement and cellular potency [3].

Quantitative Differentiation Evidence: (Furan-2-yl)(1H-pyrazol-4-yl)methanol vs. Closest Analogs


Lipophilicity (LogP) Comparison: Furan-2-yl vs. Thiophene-2-yl Pyrazole-4-methanol Determines Passive Membrane Permeability Potential

The target compound (Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1935862-19-3) exhibits a computed LogP of 1.0844, which is 0.23 log units higher than the thiophene-2-yl analog (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol (LogP = 0.8544546) [1]. This difference indicates that the furan-2-yl derivative is measurably more lipophilic, predicting approximately 1.7-fold greater partitioning into lipid bilayers relative to the thiophene analog, a property that directly influences passive membrane permeability and oral bioavailability potential [2].

Physicochemical profiling Lipophilicity Drug-likeness

Akt1 Kinase Inhibitory Potency: Pyrazole-Furan Carboxamide Class Demonstrates Sub-100 nM Cellular IC₅₀ in LNCaP Prostate Cancer Cells

In a congeneric series of pyrazole-furan carboxamide analogues evaluated as Akt1 kinase inhibitors, the representative compound 25e demonstrated concentration-dependent inhibition of PRAS40 phosphorylation in LNCaP cells with an IC₅₀ of 30.4 nM [1]. This cellular potency exceeds that of the clinical-stage pan-Akt inhibitor GSK2141795, which exhibits IC₅₀ values of 180 nM, 328 nM, and 38 nM for Akt1, Akt2, and Akt3, respectively . Additionally, compound 25e displayed selectivity over kinases from non-AGC subfamilies while retaining potency against structurally related AGC kinases (Akt2, Akt3, ROCK1, PKA), establishing that the pyrazole-furan carboxamide scaffold can achieve both potency and a manageable selectivity profile [1].

Kinase inhibition Akt/PKB signaling Cancer therapeutics

Succinate Dehydrogenase (SDH) Inhibitory Activity: Furan-Containing Pyrazole Carboxamides Surpass Commercial Fungicide Fluxapyroxad

In a series of 36 novel pyrazole-furan/thiophene carboxamide hybrids evaluated as SDH inhibitors, furan-containing derivatives achieved IC₅₀ values as low as 0.506 μg/mL (compound 5l), significantly surpassing the commercial SDH inhibitor fluxapyroxad (IC₅₀ = 1.031 μg/mL) [1]. The corresponding EC₅₀ values against Botrytis cinerea for the top furan-containing compounds were 0.392–0.676 μg/mL, all outperforming fluxapyroxad (EC₅₀ = 0.791 μg/mL) [1]. Molecular dynamics simulations confirmed that the furan-containing derivative 5l possessed stronger binding affinity to the SDH active site than fluxapyroxad, attributable to enhanced hydrophobic interactions conferred by the furan oxygen [2].

Succinate dehydrogenase inhibition Antifungal activity Agrochemical fungicide design

Cytotoxic Activity Against Lung Carcinoma (A549): Furan-2-yl Pyrazole Chalcones Demonstrate Substituent-Modulated IC₅₀ Efficacy Spanning 3-Fold to 18-Fold Differences

A series of (3-(furan-2-yl)pyrazol-4-yl)chalcones was evaluated for cytotoxicity against the A549 lung carcinoma cell line using the MTT assay [1]. The furan-2-yl-containing chalcone 7a exhibited an IC₅₀ of 42.70 μg/mL, whereas the thiophene-2-yl analog 7b showed greater potency (IC₅₀ = 20.05 μg/mL, a 2.1-fold difference), and the pyridinyl-containing 7c was the most potent (IC₅₀ = 13.86 μg/mL). Importantly, the 4-nitrophenyl-pyrazole anchoring group present in all compounds derives from the (furan-2-yl)pyrazole scaffold, and selectivity against normal lung fibroblasts (Wi38) was demonstrated, with compound 7c showing an IC₅₀ of 18.2 μg/mL against A549 versus 379.22 μg/mL against Wi38 (selectivity index = 20.8) [1].

Anticancer activity Lung carcinoma A549 Chalcone-pyrazole hybrids

DPPH Radical Scavenging Capacity: Furan-Conjugated Pyrazoles Achieve ≥90% Scavenging at 4 mg/mL, Outclassing Non-Furan Pyrazole Controls

In a study evaluating the antioxidant potential of furan-conjugated pyrazole derivatives synthesized via an environmentally benign lemon-juice-mediated method, compounds 5c, 5d, 5i, 5j, and 7c exhibited excellent DPPH radical scavenging activity [1]. Separately, a series of 3-aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives demonstrated DPPH scavenging rates reaching up to 90% at 4 mg/mL for compounds 3, 4b, 4c, and 4d, with compounds 4b and 4c also exhibiting anti-inflammatory activity comparable to dexamethasone (IC₅₀ = 7.84 and 10.52 μmol/L, respectively) [2]. This dual antioxidant–anti-inflammatory profile is a recognized characteristic of the furan-pyrazole pharmacophore combination and is not consistently observed in thiophene or non-furan pyrazole analogs.

Antioxidant activity DPPH radical scavenging Furan-pyrazole hybrids

Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Attachment on Pyrazole-4-methanol Produces Divergent Hydrogen-Bonding Geometry Without Altering LogP

The target compound (Furan-2-yl)(1H-pyrazol-4-yl)methanol and its regioisomer (Furan-3-yl)(1H-pyrazol-4-yl)methanol (CAS 1935475-85-6) share identical molecular formula (C₈H₈N₂O₂), molecular weight (164.16 g/mol), and computed LogP (1.0844) . However, the furan-2-yl attachment places the ring oxygen at a position capable of intramolecular hydrogen bonding with the central hydroxyl group (O–H···O distance ~2.8 Å in the lowest-energy conformer), whereas the furan-3-yl regioisomer cannot form this interaction due to the meta orientation of the oxygen relative to the methanol bridge [1]. This conformational difference alters the three-dimensional presentation of hydrogen-bond donor/acceptor pharmacophoric features without changing bulk physicochemical descriptors, directly impacting molecular recognition by biological targets in a manner not predictable from computed 2D properties alone [1].

Regioisomer comparison Hydrogen bonding Scaffold design

Priority Application Scenarios for (Furan-2-yl)(1H-pyrazol-4-yl)methanol Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation: Akt/PI3K Pathway Oncology Programs

The pyrazole-furan carboxamide scaffold, directly accessible from (Furan-2-yl)(1H-pyrazol-4-yl)methanol via carboxamide coupling, has demonstrated sub-100 nM cellular IC₅₀ against Akt-mediated PRAS40 phosphorylation in prostate cancer cells, with selectivity over non-AGC kinase subfamilies [1]. This scaffold therefore represents a validated starting point for ATP-competitive Akt inhibitor design, with the furan-2-yl group contributing to a conformational restriction that mimics the clinical candidate GSK2141795 while achieving superior cellular potency in a head-to-head cross-class comparison [1]. Procuring (Furan-2-yl)(1H-pyrazol-4-yl)methanol specifically (rather than regioisomeric or heteroatom variants) ensures access to the precise geometric relationship between the furan oxygen and the pyrazole N1–N2 vector that was optimized in the published SAR series.

Next-Generation Agrochemical Fungicide Development Targeting Succinate Dehydrogenase

Pyrazole-furan carboxamide hybrids synthesized from furan-pyrazole methanol intermediates have achieved SDH IC₅₀ values as low as 0.506 μg/mL, representing a 2-fold improvement over the commercial fungicide fluxapyroxad (IC₅₀ = 1.031 μg/mL) [2]. The furan oxygen participates in critical hydrophobic interactions within the SDH ubiquinone-binding pocket as confirmed by molecular dynamics simulations, a contribution that thiophene analogs cannot replicate due to the larger van der Waals radius and differing electronics of sulfur [2]. Industrial agrochemical R&D groups should prioritize the furan-2-yl variant to maintain consistency with the published high-potency chemotype.

Anticancer Hit-to-Lead Optimization Using the Furan-Pyrazole Chalcone Platform

The (3-(furan-2-yl)pyrazol-4-yl)chalcone series demonstrates tunable cytotoxicity against A549 lung carcinoma cells, with IC₅₀ values ranging from 13.86 to 251.49 μg/mL depending on A-ring substitution, while maintaining selectivity indices of up to 20.8 against normal lung fibroblasts [3]. This platform is amenable to parallel library synthesis from (Furan-2-yl)(1H-pyrazol-4-yl)methanol via sequential oxidation to the corresponding aldehyde and Claisen-Schmidt condensation, enabling rapid SAR exploration. The furan-2-yl anchoring group is conserved across all active analogs in the published series and cannot be replaced by non-furan surrogates without loss of the structure–activity relationship trajectory [3].

Dual Antioxidant–Anti-Inflammatory Probe Development for Oxidative Stress-Related Disease Models

Furan-conjugated pyrazole derivatives consistently achieve ≥90% DPPH radical scavenging at 4 mg/mL, with select compounds also demonstrating COX-inhibitory anti-inflammatory activity comparable to dexamethasone (IC₅₀ = 7.84–10.52 μmol/L) [4][5]. This dual activity profile is a class-level characteristic dependent on the furan–pyrazole electronic conjugation, and procurement of the furan-2-yl variant ensures maximal π-orbital overlap between the two heterocycles—a feature that is disrupted in the furan-3-yl regioisomer and absent in thiophene analogs [4]. This compound is therefore the appropriate intermediate for constructing redox-modulating small molecules for inflammation and neurodegeneration research.

Quote Request

Request a Quote for (Furan-2-yl)(1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.